(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

Asymmetric Catalysis P-Stereogenic Phosphine Synthesis Pd-Catalyzed Cross-Coupling

(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide (CAS 1803239-44-2), also designated Xiao-Phos, is a member of the Sadphos (Sulfinamide Phosphine) family of chiral ligands developed by Zhang and co-workers since 2014. Xiao-Phos features a tert-butylsulfinamide chiral auxiliary linked to a diphenylphosphino group through a phenylethyl backbone.

Molecular Formula C24H28NOPS
Molecular Weight 409.5 g/mol
Cat. No. B12303953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
Molecular FormulaC24H28NOPS
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28?/m1/s1
InChIKeyPLMGVQHFPQCELA-YFIOFSHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xiao-Phos (CAS 1803239-44-2): A Chiral Sulfinamide-Phosphine Sadphos Ligand for Asymmetric Pd-Catalyzed Cross-Coupling


(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide (CAS 1803239-44-2), also designated Xiao-Phos, is a member of the Sadphos (Sulfinamide Phosphine) family of chiral ligands developed by Zhang and co-workers since 2014 [1]. Xiao-Phos features a tert-butylsulfinamide chiral auxiliary linked to a diphenylphosphino group through a phenylethyl backbone. Unlike many chiral phosphine ligands that rely solely on phosphorus-centered chirality, Xiao-Phos integrates an S-stereogenic sulfinamide sulfur atom together with a carbon stereocenter on the ligand backbone, forming a bidentate, hemilabile coordination environment that adapts to Pd(0) and Pd(II) oxidation states via P,S- or P,O-chelation modes [2]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% [3].

Why Xiao-Phos (CAS 1803239-44-2) Cannot Be Replaced by Generic Chiral Phosphine Ligands in P-Stereogenic Cross-Coupling


Generic substitution of Xiao-Phos with conventional chiral phosphine ligands (e.g., BINAP, DIOP, DuPhos, Josiphos) or even with other Sadphos family members (Ming-Phos, Xu-Phos, TY-Phos) fails in the enantioselective functionalization of secondary phosphine oxides (SPOs) because Xiao-Phos uniquely combines three structural attributes: (i) a CH₂PPh₂ group that confers high intrinsic nucleophilicity, (ii) a free sulfinamide N–H that engages in hydrogen-bonding with the P=O moiety of SPO substrates to orient the enantiodetermining step, and (iii) an ortho-substituent effect on the aryl ring side that sterically biases the coordination sphere [1]. Ming-Phos, the founding Sadphos ligand, carries a naphthyl-substituted backbone optimized for allene and Heck manifolds and lacks the CH₂ spacer; Xu-Phos, TY-Phos, and Xiang-Phos incorporate increasingly bulky P-substituents (cyclohexyl, tert-butyl, 1-adamantyl) that suppress the nucleophilicity and hydrogen-bonding capacity needed for SPO activation [1]. The quantitative consequences are detailed below.

Quantitative Differentiation Evidence for Xiao-Phos (CAS 1803239-44-2) Against Closest Analogs


Enantioselectivity in Pd-Catalyzed P–C Cross-Coupling of Secondary Phosphine Oxides: Xiao-Phos Achieves up to 97% ee vs. Prior Ligand Systems

Xiao-Phos enables the first general Pd-catalyzed enantioselective P–C cross-coupling of racemic secondary phosphine oxides with aryl bromides, delivering tertiary phosphine oxides in up to 96% yield and up to 97% enantiomeric excess [1]. Prior to this report, no general catalytic method existed for the direct enantioselective arylation of SPOs; existing approaches required stoichiometric chiral auxiliaries or multistep resolution sequences and typically delivered <90% ee for P-stereogenic tertiary phosphine oxides [1]. When other Sadphos ligands (Ming-Phos, Xu-Phos) were evaluated under identical Pd-catalyzed conditions for SPO arylation, they gave substantially lower enantioselectivity because their altered steric and electronic profiles prevent the requisite hydrogen-bonding interaction between the sulfinamide N–H and the SPO oxygen that controls the enantiodetermining oxidative-addition step [2].

Asymmetric Catalysis P-Stereogenic Phosphine Synthesis Pd-Catalyzed Cross-Coupling

Kinetic Resolution Selectivity Factor (s) up to 226.1 for sec-Phosphine Oxide P-Benzylation: Xiao-Phos vs. Non-Sadphos Chiral Ligands

In the Pd/Xiao-Phos-catalyzed kinetic resolution of racemic secondary phosphine oxides via enantioselective P-benzylation, a selectivity factor (s) of up to 226.1 was achieved, providing both recovered starting material and benzylated products in good yields with excellent enantiopurity [1]. Selectivity factors above 200 are considered excellent for kinetic resolution and indicate extremely efficient discrimination between enantiomers. For comparison, non-Sadphos chiral phosphine ligands (e.g., BINAP, SegPhos, Josiphos-type ligands) are not known to catalyze this specific P-benzylation resolution with comparable s values; the Sadphos review explicitly attributes the high s factor to the cooperative action of the CH₂PPh₂ nucleophilic site and the hydrogen-bond-donating sulfinamide N–H of Xiao-Phos [2].

Kinetic Resolution P-Stereogenic Phosphine Oxides Enantioselective P-Benzylation

Distinctive CH₂PPh₂ Nucleophilicity and ortho-Substituent Effect Differentiate Xiao-Phos from Ming-Phos, Xu-Phos, and Other Sadphos Ligands

The Sadphos family review explicitly identifies two structural features unique to Xiao-Phos that distinguish it from Ming-Phos, Xu-Phos, TY-Phos, Xiang-Phos, PC-Phos, GF-Phos, and WJ-Phos: (i) the CH₂PPh₂ group, which imparts higher nucleophilicity at phosphorus compared to the directly aryl-attached PPh₂ group in Ming-Phos; and (ii) an ortho-substituent effect at the side of the aryl ring that provides additional steric tuning of the metal coordination sphere [1]. Ming-Phos, by contrast, features a naphthyl-substituted backbone with a directly attached PPh₂ group optimized for Pd-catalyzed asymmetric coupling and intramolecular Heck reactions (allenes, axially chiral anilides, gem-diarylmethine silanes) [1]. Xu-Phos incorporates electron-rich cyclohexyl groups on phosphorus, favoring reductive Heck and carboiodination manifolds. TY-Phos and Xiang-Phos bear bulky tert-butyl and 1-adamantyl P-substituents, respectively, and are best suited for fluoroarylation of gem-difluoroalkenes and intermolecular α-arylation of aldehydes [1]. Thus, Xiao-Phos occupies a distinct niche within the Sadphos portfolio: high nucleophilicity plus hydrogen-bond-donating capacity, the combination essential for SPO functionalization chemistry.

Ligand Design Structure-Activity Relationship Sadphos Family Comparison

Gram-Scale Synthesis of DiPAMP-Type Bidentate Ligands Enabled by Xiao-Phos: Demonstrating Preparative Utility Beyond Bench Scale

The Pd/Xiao-Phos catalytic system was successfully applied to the gram-scale preparation of DiPAMP (1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane) and its analogues, a class of P-stereogenic bidentate phosphine ligands widely used in industrial asymmetric hydrogenation [1]. The ability to deliver this transformation on a gram scale without erosion of enantioselectivity demonstrates that Xiao-Phos-based catalysis is not limited to milligram proof-of-concept demonstrations but is viable for preparative-scale synthesis. In contrast, alternative Sadphos ligands optimized for other reaction classes (e.g., Ming-Phos for allene synthesis, Xu-Phos for reductive Heck) have not been demonstrated for DiPAMP-type ligand construction [2].

Scale-Up Synthesis DiPAMP Ligands P-Chiral Bidentate Phosphines

High-Impact Application Scenarios for Xiao-Phos (CAS 1803239-44-2) in Asymmetric Synthesis


Construction of P-Stereogenic Tertiary Phosphine Oxide Libraries for Chiral Ligand Screening

Medicinal chemistry and catalysis groups building libraries of P-chiral tertiary phosphine oxides for high-throughput screening of asymmetric transformations should select Xiao-Phos as the enabling ligand. The Pd/Xiao-Phos system provides direct access to diverse P-stereogenic phosphine oxides from readily available aryl bromides and racemic SPOs in up to 96% yield and 97% ee [1]. This one-step catalytic approach replaces multi-step chiral-auxiliary-based syntheses, reducing the time per library member from days to hours.

Gram-Scale Preparation of DiPAMP and Related P-Chiral Bidentate Ligands for Asymmetric Hydrogenation

Process chemistry teams requiring multi-gram quantities of DiPAMP-type bidentate phosphine ligands for asymmetric hydrogenation catalyst development should procure Xiao-Phos. The JACS 2019 study validated gram-scale synthesis of DiPAMP analogues using Pd/Xiao-Phos without ee degradation, establishing a practical route to this ligand class that avoids stoichiometric chiral resolution steps [1].

Kinetic Resolution of Racemic Secondary Phosphine Oxides to Access Enantioenriched P-Stereogenic Building Blocks

When the synthetic target is an enantioenriched secondary phosphine oxide rather than a tertiary phosphine oxide, Xiao-Phos enables kinetic resolution via P-benzylation with a selectivity factor up to 226.1 [2]. This unprecedented s value ensures high recovery of enantioenriched starting material and makes the method suitable for value-added building-block preparation in pharmaceutical intermediate synthesis.

Mechanistic and Computational Studies of Adaptive Ligand Coordination in Palladium Catalysis

DFT studies have identified oxidative addition as the enantiodetermining step in Pd/Xiao-Phos-catalyzed SPO arylation and have characterized the role of the sulfinamide N–H in substrate orientation via IGMH non-bonding interaction analysis [3]. Xiao-Phos therefore serves as a well-characterized model ligand for computational and mechanistic investigations into hemilabile, adaptive coordination modes in asymmetric Pd catalysis.

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